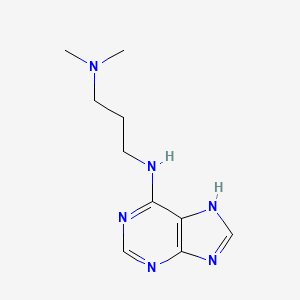
N1,N1-dimethyl-N3-(9H-purin-6-yl)-1,3-propanediamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-DIMETHYL-N-(7H-PURIN-6-YL)PROPANE-1,3-DIAMINE: is a compound that belongs to the class of diamines It is characterized by the presence of a purine ring, which is a heterocyclic aromatic organic compound
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-DIMETHYL-N-(7H-PURIN-6-YL)PROPANE-1,3-DIAMINE typically involves the reaction of 1,3-diaminopropane with a purine derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized purine derivatives, while substitution reactions may produce various substituted purine compounds.
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It can be used in the development of new materials and catalysts.
Biology: In biological research, the compound may be used to study the interactions of purine derivatives with biological molecules such as enzymes and nucleic acids.
Medicine: The compound has potential applications in drug development, particularly in the design of purine-based pharmaceuticals. It may be investigated for its therapeutic properties and potential as a drug candidate.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which N,N-DIMETHYL-N-(7H-PURIN-6-YL)PROPANE-1,3-DIAMINE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The purine ring in the compound can bind to specific sites on these targets, influencing their activity and function. The pathways involved may include signal transduction and metabolic processes.
類似化合物との比較
1,3-Diaminopropane: A simple diamine with similar structural features.
N,N-Dimethyl-1,3-propanediamine: Another diamine with dimethyl groups.
Purine Derivatives: Compounds containing the purine ring, such as adenine and guanine.
Uniqueness: N,N-DIMETHYL-N-(7H-PURIN-6-YL)PROPANE-1,3-DIAMINE is unique due to the combination of the purine ring with the diamine structure. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds.
特性
CAS番号 |
5444-38-2 |
|---|---|
分子式 |
C10H16N6 |
分子量 |
220.27 g/mol |
IUPAC名 |
N',N'-dimethyl-N-(7H-purin-6-yl)propane-1,3-diamine |
InChI |
InChI=1S/C10H16N6/c1-16(2)5-3-4-11-9-8-10(13-6-12-8)15-7-14-9/h6-7H,3-5H2,1-2H3,(H2,11,12,13,14,15) |
InChIキー |
XPGRGGGJIBQROV-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCCNC1=NC=NC2=C1NC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















